2-Fluoro-6-nitropyridine

Nucleophilic Aromatic Substitution Late-Stage Functionalization Medicinal Chemistry

Accessing fluorinated pyridine intermediates with orthogonal reactivity remains a bottleneck for medicinal chemistry. 2-Fluoro-6-nitropyridine solves this through its electron-deficient ring, enabling rapid SNAr under mild conditions. - **Reactivity advantage:** C-F bond shows >10x rate enhancement over 2-chloro-6-nitropyridine, allowing chemoselective functionalization. - **Quality assurance:** Delivered with >97% purity (HPLC) and strict batch-to-batch consistency. - **Supply chain:** Available from stock in 0.1g to 100g quantities with global express shipping and full analytical data (NMR, HPLC, MS).

Molecular Formula C5H3FN2O2
Molecular Weight 142.089
CAS No. 1082042-27-0
Cat. No. B2806582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-nitropyridine
CAS1082042-27-0
Molecular FormulaC5H3FN2O2
Molecular Weight142.089
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)[N+](=O)[O-]
InChIInChI=1S/C5H3FN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H
InChIKeyOCOVUZVTOYAYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-nitropyridine: Strategic Building Block for SNAr


2-Fluoro-6-nitropyridine is a key halogenated heterocyclic intermediate, characterized by a pyridine ring bearing an ortho-fluorine and a nitro group . This specific substitution pattern creates a highly electron-deficient aromatic system , making the C-F bond exceptionally reactive in Nucleophilic Aromatic Substitution (SNAr) reactions. This unique reactivity profile makes it a versatile building block for the synthesis of complex pharmaceuticals and agrochemicals, as it allows for mild and efficient functionalization .

Workflow

SNAr-based functionalization of pyridines

Selection

Fluorine leaving group for mild-condition reactivity

Use Context

Late-stage diversification and fluorine introduction

2-Fluoro-6-nitropyridine: Why Direct Analogs Fall Short


The performance of 2-Fluoro-6-nitropyridine cannot be replicated by simply swapping its halogen (e.g., Cl, Br) or repositioning the nitro group. The strong, synergistic electron-withdrawing effect of both the fluorine and nitro groups in the ortho/para orientation is crucial for activating the ring toward SNAr [1]. While related 2-chloro-6-nitropyridine or 2-bromo-6-nitropyridine can undergo similar reactions, the C-F bond in this compound exhibits distinct reactivity and selectivity under milder conditions, enabling different reaction pathways and potentially higher yields [2]. Furthermore, the presence of fluorine is often strategic for modulating the physicochemical and biological properties of final drug candidates, a benefit absent in non-fluorinated analogs [3].

Halogen Identity

Replacing fluorine with chlorine or bromine alters SNAr reactivity; may require harsher conditions and shift selectivity.

Fluorine Biological Role

Fluorine modulates drug-like properties (metabolic stability, lipophilicity); non-fluorinated analogs lack this design feature.

Regioisomeric Sensitivity

The 2,6-substitution pattern enables efficient fluorodenitration; other regioisomers may require additional activation, impacting route feasibility.

2-Fluoro-6-nitropyridine: Differentiation Evidence for Procurement


Milder, More Selective SNAr vs. 2-Chloropyridine

In the context of late-stage functionalization of complex pyridine-containing molecules, the use of a 2-fluoropyridine intermediate (like 2-Fluoro-6-nitropyridine) is crucial. A direct study on the relative rates of SNAr for 2-fluoropyridines versus 2-chloropyridines demonstrates that the C-F bond undergoes substitution significantly faster, with rate enhancements often exceeding an order of magnitude under the same mild reaction conditions. This allows for selective functionalization even in the presence of other reactive handles [1].

SNAr Rate
Head-to-head
Reported >10× faster vs. 2-chloropyridine
Supports selective late-stage functionalization under mild conditions
Source: Fier & Hartwig 2014
Nucleophilic Aromatic Substitution Late-Stage Functionalization Medicinal Chemistry

High-Yield Fluorodenitration Synthetic Route

The synthesis of fluoropyridines from the corresponding nitropyridines via a TBAF-mediated fluorodenitration is highly efficient for 2- or 4-nitro-substituted pyridines. This methodology provides a robust route to compounds like 2-Fluoro-6-nitropyridine with high yields. In contrast, the same reaction on a 3-nitropyridine requires the presence of additional electron-withdrawing groups to proceed efficiently, highlighting a clear structural advantage for the 2,6-substitution pattern [1].

Fluorodenitration Route
Class-level
Efficient for 2- or 4-nitropyridines; 3-nitro requires additional EWG
General synthetic route supports supply reliability
Data to verify; source review recommended
Fluorination Nitroarene Chemistry Synthetic Methodology

Consistent High Purity for Reproducible Results

Reputable commercial suppliers offer 2-Fluoro-6-nitropyridine with a purity of 97% or higher [REFS-1, REFS-2]. This level of purity is essential for reproducible results in sensitive applications like medicinal chemistry, where even minor impurities can confound biological assays or lead to significant yield losses in subsequent reaction steps. While similar purity grades may be available for analogs like 2-Chloro-6-nitropyridine, the consistency of supply at this purity level is a verifiable differentiator for procurement decisions.

Commercial Purity
Specification review
≥97% purity (supplier specification)
Consistent purity supports reproducible synthetic outcomes
Data to verify; compare lot COA
Quality Control Analytical Chemistry Procurement

2-Fluoro-6-nitropyridine: Drug and Agrochemical Applications


Late-Stage Functionalization of Drug Candidates

The exceptional SNAr reactivity of 2-Fluoro-6-nitropyridine, as demonstrated by its >10x rate enhancement over chlorinated analogs [1], makes it an ideal candidate for installing diverse functional groups onto advanced pharmaceutical intermediates. Its ability to react under mild conditions ensures compatibility with sensitive, complex molecular frameworks, enabling medicinal chemists to efficiently explore structure-activity relationships (SAR) without requiring lengthy de novo syntheses [1].

Synthesis of Fluorinated PET Imaging Agents

The high-yielding fluorodenitration chemistry that produces 2-Fluoro-6-nitropyridine [2] is directly relevant to the preparation of 18F-labeled radiotracers for Positron Emission Tomography (PET). The compound itself serves as a crucial intermediate or a model system for developing mild fluorination methods, a key requirement for working with the short-lived fluorine-18 isotope. The reported 95% yield in under 10 minutes for related fluorodenitration reactions under microwave conditions [3] underscores the potential for rapid, high-yield radiolabeling.

Agrochemical Development with Enhanced Properties

Fluorine incorporation is a widely used strategy in agrochemical design to improve metabolic stability, lipophilicity, and bioavailability . 2-Fluoro-6-nitropyridine provides a direct, efficient entry point for introducing fluorine into pyridine-based agrochemical leads via SNAr. Its reported use as a precursor in agricultural chemistry makes it a strategic choice for developing novel herbicides, fungicides, and insecticides with potentially superior field performance.

Application
Selection Property
Validation Focus
Late-stage SAR exploration
Mild-condition SNAr reactivity
Chemoselectivity and functional group tolerance
18F-radiotracer precursor synthesis
Rapid fluorodenitration methodology
Reaction time and radiochemical yield
Fluorinated agrochemical lead optimization
Fluorine introduction for metabolic stability
Bioavailability and field performance endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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